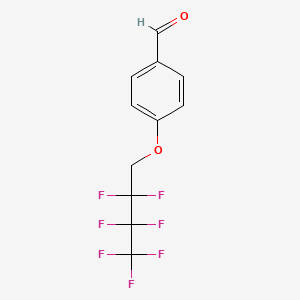
2'-Nitro-biphenyl-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Nitro-3’-hydroxy-1,1’-biphenyl is an organic compound with the molecular formula C12H9NO3 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group (-NO2) and a hydroxyl group (-OH) at the 2 and 3’ positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3’-hydroxy-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 2-bromo-3-nitrophenol with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .
Another method involves the nitration of 3’-hydroxy-1,1’-biphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically conducted at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of 2-Nitro-3’-hydroxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity for industrial applications .
化学反応の分析
Types of Reactions
2-Nitro-3’-hydroxy-1,1’-biphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with Pd/C catalyst, sodium borohydride (NaBH4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Reduction: 2-Amino-3’-hydroxy-1,1’-biphenyl
Oxidation: 2-Nitro-3’-oxo-1,1’-biphenyl
Substitution: Various substituted biphenyl derivatives depending on the substituent used
科学的研究の応用
2-Nitro-3’-hydroxy-1,1’-biphenyl has several scientific research applications:
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Drug Discovery: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-Nitro-3’-hydroxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Nitro-1,1’-biphenyl: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding interactions.
3-Hydroxy-1,1’-biphenyl: Lacks the nitro group, making it less reactive in redox reactions.
2-Amino-3’-hydroxy-1,1’-biphenyl: The amino group makes it more basic and capable of forming stronger hydrogen bonds compared to the nitro group.
Uniqueness
2-Nitro-3’-hydroxy-1,1’-biphenyl is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthetic chemistry, biochemistry, and materials science.
特性
分子式 |
C12H9NO3 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC名 |
3-(2-nitrophenyl)phenol |
InChI |
InChI=1S/C12H9NO3/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8,14H |
InChIキー |
MZTIZIKPVMSKHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B8630257.png)
![N-cyclohexyl-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8630264.png)




![2,4-Dimethyl-2-[(2-methylfuran-3-yl)sulfanyl]pentan-3-one](/img/structure/B8630301.png)


![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol](/img/structure/B8630323.png)
